molecular formula C9H8F2O2S B14017862 Methyl 2,6-difluoro-4-(methylthio)benzoate

Methyl 2,6-difluoro-4-(methylthio)benzoate

Cat. No.: B14017862
M. Wt: 218.22 g/mol
InChI Key: XAFXMOGEZUARNS-UHFFFAOYSA-N
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Description

Methyl 2,6-difluoro-4-(methylthio)benzoate: is an organic compound characterized by the presence of methyl, difluoro, and benzoate functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-difluoro-4-(methylthio)benzoate typically involves the reaction of 2,6-difluorobenzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. Another method involves the use of methyl iodide and a base to methylate the thiol group on the benzoic acid derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,6-difluoro-4-(methylthio)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which Methyl 2,6-difluoro-4-(methylthio)benzoate exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The methylthio group can interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: Methyl 2,6-difluoro-4-(methylthio)benzoate is unique due to the presence of two fluorine atoms at the 2 and 6 positions, which significantly influence its chemical properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C9H8F2O2S

Molecular Weight

218.22 g/mol

IUPAC Name

methyl 2,6-difluoro-4-methylsulfanylbenzoate

InChI

InChI=1S/C9H8F2O2S/c1-13-9(12)8-6(10)3-5(14-2)4-7(8)11/h3-4H,1-2H3

InChI Key

XAFXMOGEZUARNS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)SC)F

Origin of Product

United States

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